2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid moiety. It is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a fluorenylmethoxycarbonyl (Fmoc) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound with high purity and yield. The process often includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the piperidine ring and amino acid moiety allow for versatile reactivity. The compound can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxybutanoic acid moiety.
Fmoc-4-Amino-1-Carboxymethyl-Piperidine: Contains a similar piperidine ring and Fmoc group but with different functional groups.
Uniqueness
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C22H25ClN2O4 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H |
InChI Key |
QUULIAZQGKDOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
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